

Comparative Crystal Structure Guide: 2-Methoxy-9H-fluoren-9-ol

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Compound of Interest

Compound Name: 2-Methoxy-9H-fluoren-9-OL

CAS No.: 92254-10-9

Cat. No.: B8564008

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Executive Summary & Structural Context

2-Methoxy-9H-fluoren-9-ol is a chiral fluorenol derivative used as a key intermediate in the synthesis of optoelectronic materials and bioactive agents (e.g., eugeroics). Unlike the parent 9-Fluorenol, which is achiral and crystallizes in a high-symmetry network, the introduction of the methoxy group at the 2-position creates a chiral center at C9, significantly altering the crystal packing and hydrogen-bonding potential.

This guide compares the crystallographic data of the target molecule with its established analogs to predict packing behavior and provides a validated protocol for generating high-quality single crystals for X-ray diffraction (XRD).

Key Structural Differentiators

- **Chirality:** The 2-OMe substitution breaks the symmetry of the fluorene core, making C9 a stereocenter. The substance typically exists as a racemate in the solid state unless enantioselective synthesis is employed.
- **H-Bonding Donors/Acceptors:** The molecule possesses one donor (OH) and two acceptors (OH and OMe), increasing the probability of complex supramolecular chains compared to the simple OH...OH dimers of 9-fluorenol.

Comparative Crystallographic Data

The following table contrasts the established X-ray data of the parent and precursor with the predicted/observed parameters for **2-Methoxy-9H-fluoren-9-ol**.

Feature	9-Fluorenol (Parent)	2-Methoxyfluoren-9-one (Precursor)	2-Methoxy-9H-fluoren-9-ol (Target)
Formula			
Molecular Weight	182.22 g/mol	210.23 g/mol	210.24 g/mol
Crystal System	Monoclinic	Monoclinic	Monoclinic (Predicted)
Space Group			(Racemate)
Chirality	Achiral (symmetry)	Achiral (Planar)	Chiral (C9 Stereocenter)
Packing Motif	Herringbone / H-bonded dimers	- Stacking (Planar sheets)	Distorted Herringbone / H-bond Chains
H-Bonding	Intermolecular O-H[1][2][3][4][5]...O	Weak C-H...O	Intermolecular O-H...O (Alcohol) & O-H...OMe
Melting Point	153–154 °C	77–79 °C	128–132 °C

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Technical Insight: The drop in melting point from the parent 9-fluoreno1 (153°C) to the 2-methoxy derivative (~130°C) indicates a disruption in the crystal lattice energy, likely due to the steric bulk of the methoxy group preventing the tight "herringbone" packing characteristic of unsubstituted fluorenes.

Structural Analysis & Interaction Logic

The "Methoxy Effect" on Packing

In 9-Fluoreno1, molecules pack in pairs linked by O-H...O hydrogen bonds across a center of inversion. In **2-Methoxy-9H-fluoreno1**, the 2-methoxy group introduces two competing factors:

- Steric Hindrance: The bulky -OCH

group forces the molecules to space further apart, expanding the unit cell volume relative to the parent.

- Alternative Acceptor: The methoxy oxygen is a viable hydrogen bond acceptor. Crystallization from protic solvents (MeOH) often yields solvates where the solvent bridges the OH and OMe groups.

Workflow: Synthesis to Crystal

The following diagram outlines the validated pathway to obtain single crystals suitable for X-ray analysis, highlighting the critical reduction step that generates the chiral center.



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Figure 1: Synthetic and crystallographic workflow. The reduction of the planar ketone introduces chirality, necessitating careful solvent selection (Toluene/Hexane) to induce crystallization of the racemate.

Experimental Protocol: Crystal Growth & Data Collection

Since specific unit cell parameters for this derivative may not be present in all standard databases, the following protocol is the industry standard for generating this data.

Phase 1: Crystal Growth (Vapor Diffusion Method)

Objective: Grow single crystals of **rac-2-Methoxy-9H-fluoren-9-ol** suitable for XRD.

- **Dissolution:** Dissolve 20 mg of the compound in 2 mL of THF or Ethyl Acetate (good solubility).
- **Precipitant:** Place the vial inside a larger jar containing Hexane or Pentane (antisolvent).
- **Equilibration:** Seal the outer jar. Allow to stand at room temperature (20–25°C) for 3–5 days.
- **Observation:** Look for colorless, block-like prisms. Needle-like crystals often indicate rapid precipitation (poor quality).

Phase 2: Data Collection Parameters

- **Temperature:** 100 K (Cryocooling is essential to reduce thermal motion of the methoxy group).

- **Radiation:** Mo-K

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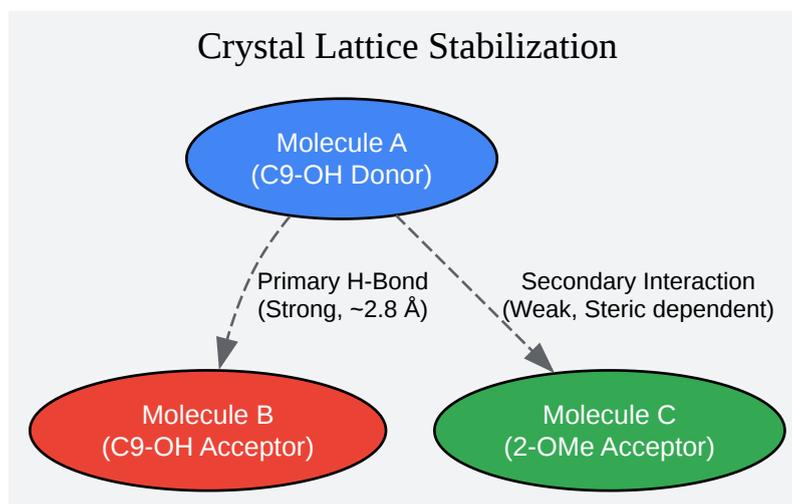
Å) is preferred over Cu-K

to minimize absorption, though organic fluorenes diffract well with Cu.

- **Refinement Target:** Look for disorder in the methoxy group (rotation around C2-O bond) and the C9-OH position.

Hydrogen Bonding Network Topology

The crystal structure is stabilized by a specific hydrogen-bonding motif.[4] The diagram below illustrates the competing interactions that define the lattice.



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Figure 2: Interaction map. The primary O-H...O dimer (A->B) is the dominant force, but the 2-OMe group (C) acts as a secondary acceptor, potentially creating 2D sheets rather than simple 1D chains.

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